[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

Catalog No.
S537289
CAS No.
59-87-0
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

CAS Number

59-87-0

Product Name

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

IUPAC Name

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-

InChI Key

IAIWVQXQOWNYOU-BAQGIRSFSA-N

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER
SOL IN ALKALINE SOLN
2.68e-01 g/L

Synonyms

Furacilin, Furacillin, Furacin, Nitrofural, Nitrofurazone, Nitrofurazone, Calcium (2:1) Salt

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N

The exact mass of the compound Nitrofurazone is 198.0389 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)210 mg/l (at 25 °c)1 g in 4200 ml water, 590 ml alc, 350 ml propylene glycol; sol in polyethylene glycol mixt up to about 1%; practically insol in chloroform & ethersol in alkaline soln2.68e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea, commonly known as nitrofurazone (CAS 59-87-0), is a broad-spectrum nitrofuran antimicrobial characterized by its neutral molecular charge and specific metabolic degradation into semicarbazide (SEM). In industrial and research procurement, it is primarily sourced either as an active pharmaceutical ingredient (API) for topical formulations or as a critical analytical reference standard for food safety monitoring. Unlike urinary-specific nitrofurans, nitrofurazone exhibits very slight water solubility (<0.1 g/100 mL at 19 °C) and is extensively tissue-bound, making it highly specific for localized surface applications and tissue-residue calibration assays [1].

Substituting nitrofurazone with closely related nitrofurans like nitrofurantoin or furazolidone fundamentally compromises both analytical and therapeutic workflows. In food safety testing, nitrofurans do not share metabolic pathways; nitrofurazone degrades into SEM, whereas furazolidone yields 3-amino-2-oxazolidinone (AOZ), making them analytically non-interchangeable for regulatory compliance [1]. Furthermore, in formulation development, nitrofurazone's neutral molecular charge dictates its tissue retention and topical efficacy, whereas anionic analogs like nitrofurantoin are rapidly cleared through renal excretion, rendering them unsuitable for burn wound or surface infection models [2].

SEM Metabolite Calibration for Food Safety

In regulatory food safety testing, nitrofurazone is utilized as the parent reference for its tissue-bound metabolite, semicarbazide (SEM). LC-MS/MS validation studies in fortified egg matrices demonstrate that nitrofurazone yields an average recovery of 85.3% (±3.8%) with an established limit of detection (LOD) of 3.2 µg/kg [1]. This metabolic profile is entirely distinct from furazolidone, which metabolizes to AOZ (LOD 1.6 µg/kg) [1].

Evidence DimensionMetabolite marker and LC-MS/MS LOD
Target Compound DataNitrofurazone (Metabolizes to SEM; LOD 3.2 µg/kg)
Comparator Or BaselineFurazolidone (Metabolizes to AOZ; LOD 1.6 µg/kg)
Quantified DifferenceComplete divergence in metabolic byproduct and distinct LOD thresholds.
ConditionsLC-MS/MS analysis in fortified egg matrices.

Procurement of exact nitrofurazone standards is mandatory for calibrating SEM-specific regulatory assays, as generic nitrofuran substitution will fail to detect the correct tissue-bound residues.

Superior MRSA Potency in Burn Models

For topical formulation development, nitrofurazone demonstrates significant in vitro advantages over traditional benchmark treatments like silver sulfadiazine. In comparative agar dilution assays against methicillin-resistant Staphylococcus aureus (MRSA), nitrofurazone achieved an MIC50 of 19 mg/L [1]. In contrast, silver sulfadiazine required a substantially higher concentration to achieve the same inhibitory effect, recording an MIC50 of 85 mg/L [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC50) against MRSA
Target Compound DataNitrofurazone (19 mg/L)
Comparator Or BaselineSilver sulfadiazine (85 mg/L)
Quantified DifferenceNitrofurazone is >4-fold more potent in vitro against MRSA.
ConditionsAgar dilution method with an inoculum of 5.0 x 10^5 cfu in Iso-Sensitest agar.

Formulation scientists targeting drug-resistant surface infections should prioritize nitrofurazone over silver sulfadiazine due to its superior baseline potency against MRSA.

Neutral Charge and Tissue Retention

The structural differences among nitrofurans drastically alter their physicochemical properties and subsequent biological distribution. Nitrofurazone is a relatively neutral molecule, which facilitates its extensive tissue binding and metabolism rather than direct excretion [1]. Conversely, nitrofurantoin is anionic, causing it to be excreted largely unchanged in the urine [1].

Evidence DimensionMolecular charge and excretion pathway
Target Compound DataNitrofurazone (Neutral; extensively tissue-bound and metabolized)
Comparator Or BaselineNitrofurantoin (Anionic; excreted largely unchanged in urine)
Quantified DifferenceFundamental shift from tissue-bound metabolism to rapid renal clearance.
ConditionsPharmacokinetic disposition studies in biological models.

Buyers developing localized tissue therapies or studying tissue-bound residues cannot substitute nitrofurantoin, as its anionic nature prevents the tissue retention characteristic of nitrofurazone.

Electrochemical Detection Sensitivity

When developing advanced electrocatalytic sensors, nitrofurazone demonstrates a distinct electrochemical detection profile compared to other nitrofurans. In systems utilizing hierarchical 3D iron diselenide electrocatalysts, the limit of detection (LOD) for nitrofurazone was established at 0.530 µM, which is more sensitive than the LODs for furazolidone (0.583 µM) and nitrofurantoin (0.838 µM) under identical conditions [1].

Evidence DimensionElectrochemical Limit of Detection (LOD)
Target Compound DataNitrofurazone (0.530 µM)
Comparator Or BaselineNitrofurantoin (0.838 µM) and Furazolidone (0.583 µM)
Quantified DifferenceNitrofurazone is detectable at concentrations ~36% lower than nitrofurantoin.
ConditionsElectrochemical detection using hierarchical 3D snowflake-like iron diselenide electrocatalysts.

For researchers validating new electrochemical sensor materials, nitrofurazone provides a highly sensitive baseline target that cannot be accurately modeled by substituting nitrofurantoin.

Regulatory Food Safety and Aquaculture Testing

Nitrofurazone is used as an indispensable analytical reference standard for LC-MS/MS workflows detecting the SEM metabolite in poultry, eggs, and aquaculture products, where furazolidone or nitrofurantoin standards are analytically useless due to their divergent metabolic pathways [1].

Topical Antimicrobial Formulation Development

Nitrofurazone is selected as an active pharmaceutical ingredient (API) in advanced wound care and burn dressings targeting MRSA, leveraging its >4-fold higher in vitro potency compared to the traditional silver sulfadiazine benchmark [2].

Electrochemical Sensor Calibration

Nitrofurazone is employed as a precise calibration material in the development of voltammetric and electrocatalytic environmental sensors, requiring its specific detection profile and high sensitivity (LOD 0.530 µM) to ensure accurate environmental monitoring [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992)
Dry Powder
Odorless, lemon-yellow crystalline powder; [HSDB]
Solid
Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.

Color/Form

PALE YELLOW NEEDLES
LEMON-YELLOW CRYSTALLINE POWDER

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.03890469 Da

Monoisotopic Mass

198.03890469 Da

Boiling Point

236-240 °C

Heavy Atom Count

14

Taste

NEARLY TASTELESS BUT DEVELOPS BITTER AFTERTASTE

LogP

0.23 (LogP)

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes such as oxides of nitrogen.

Appearance

Solid powder

Melting Point

457 to 464 °F (decomposes) (NTP, 1992)
238 °C
457-464 ° F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X8XI70B5Z6

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 100 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 100 companies with hazard statement code(s):;
H301 (10.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial skin infections including pyodermas, infected dermatoses and infections of cuts, wounds, burns and ulcers due to susceptible organisms.

Therapeutic Uses

Anti-Infective Agents, Local; Anti-Infective Agents, Urinary; Trypanocidal Agents
/NITROFURAZONE/ IS BACTERICIDAL FOR MANY GRAM POSITIVE & GRAM NEGATIVE ORGANISMS PRESENT IN SURFACE INFECTIONS ... IT HAS BEEN USED TOPICALLY TO TREAT INFECTIONS OF SKIN & MUCOUS MEMBRANES.
NITROFURAZONE MAY BE TRIED IN ... /LATE-STAGE TRYPANOSOMIASIS/ WITH SOME CHANCE OF SUCCESS. SINGLE COURSE OF TREATMENT ... AT 6 HR INTERVALS FOR 1 WK. 3 COURSES MAY BE GIVEN WITH A WEEK'S REST BETWEEN EACH.
IT FINDS USE, ESP, IN TREATMENT OF 2ND & 3RD DEGREE BURNS & IN SKIN GRAFTING IN WHICH THERE ARE COMPLICATIONS FROM BACTERIAL INFECTIONS THAT ARE REFRACTORY TO USUAL DRUGS OF CHOICE BUT IN WHICH SENSITIVITY TO NITROFURAZONE IS DEMONSTRABLE. ... NITROFURAZONE IS USED IN MGMNT OF SUSCEPTIBLE INFECTIONS OF EYE, EAR, NOSE, URETHRA & VAGINA. ... /IT/ RETAINS ITS ANTIBACTERIAL ACTIVITY IN BLOOD, SERUM & PUS; PHAGOCYTOSIS IS NOT INHIBITED & NITROFURAZONE DOES NOT INTERFERE WITH HEALING.
For more Therapeutic Uses (Complete) data for NITROFURAZONE (14 total), please visit the HSDB record page.

Pharmacology

Nitrofurazone is a topical antibacterial agent indicated as an adjunctive therapy for second and third degree burns when resistance to other agents is a real or potential problem. Nitrofurazone is also indicated in skin grafting when bacterial contamination may cause graft rejection or donor site infection, especially in hospitals with a history of resistant bacteria.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CA - Antiinfectives
B05CA03 - Nitrofural
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AF - Nitrofuran derivatives
D08AF01 - Nitrofural
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA03 - Nitrofural
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CC - Nitrofuran derivatives
P01CC02 - Nitrofural
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX04 - Nitrofural
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA02 - Nitrofural

Mechanism of Action

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.
MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/
The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

Vapor Pressure

0.00000431 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

59-87-0

Absorption Distribution and Excretion

Well absorbed.
ABOUT 1% OF (14)C WAS RECOVERED FROM URINE, FECES & BILE AS UNCHANGED 5-NITRO-2-FURALDEHYDE SEMICARBAZONE, SUGGESTING SUBSTANTIAL METABOLISM OF THIS SUBSTANCE IN RAT /AFTER ORAL DOSAGE OF 100 MG/KG/.
RATS DOSED WITH 100 MG/KG 5-NITRO-2-FURALDEHYDE SEMICARBAZONE- [FORMYL-(14)C] ... EXCRETED ABOUT 66%, 35% & 1% OF ACTIVITY IN URINE, FECES & IN RESPIRED AIR AS CO2, RESPECTIVELY, WITHIN 96 HR, & MAJORITY OF (14)C ACTIVITY WAS ELIMINATED WITHIN 48 HR. RECOVERY OF (14)C IN BILE WAS ABOUT 27% AFTER 48 HR.
IN RATS DOSED WITH 100 MG/KG, PLASMA LEVELS OF 4.5 MG/L ... WERE FOUND AFTER 4 HR, 34% OF WHICH WAS BOUND TO PROTEINS. RATS DOSED WITH 200 MG/KG ... EXCRETED ABOUT 4.6% IN URINE & 0.5% IN FECES WITHIN 48 HR. ORALLY ADMIN 5-NITRO-2-FURALDEHYDE SEMICARBAZONE WAS DETECTED IN CEREBROSPINAL FLUID OF DOGS WITHIN 2 HR.

Metabolism Metabolites

Nitrofurans, including nitrofural, undergo metabolic reduction at the nitro group to generate reactive species which can covalently bind to cellular macromolecules (Polnaszek et al., 1984; Kutcher & McCalla, 1984; McCalla 1979; McCalla et al., 1975).
/NITROFURAZONE HAS/ BEEN SHOWN TO BE REDUCED BY ENZYMES & PREPN FROM MAMMALIAN LIVER. ... ISOLATION OF A HYDROXYLAMINE INTERMEDIATE IS NOT UNCOMMON IN IN VITRO STUDIES.
The disposition of the antibiotic nitrofurazone was studied in the singlepass isolated perfused rat liver. Both the effects of the steady state level of drug and the composition of the perfusate were evaluated. The higher level (120 ug/ml) of nitrofurazone in a perfusion medium lacking the glutathione precursors, glycine, glutamic acid and cysteine, caused a marked increase in bile flow (from 1.01 + or - 0.07 to 2.33 + or - 1.07 ul/min/g), massiv biliary efflux of glutathione disulfide (from 0.55 + or - 0.07 to 60.6 + or - 25.4 nmol/min/g) and a sharp decline in the caval efflux of glutathione (to undetectable levels) and the tissue level of glutathione (from 5.74 + or - 0.20 to 2.68 + or - 0.13 umol/g). Even after the drug was discontinued, these parameters were not restored to control levels. The lower level (30 ug/ml) of nitrofurazone with or without amino acid supplementatio and the higher level with supplementation induced less dramatic effects. Using (35)S methionine, a new conjugated metabolite of nitrofurazone and glutathione was detected. The data suggest that the toxicity of the reactive oxygen species generated by the redox cycling of the nitro group and the reactive metabolites generated by further reduction of nitrofurazone can be mitigated by adequate glutathione levels, but that livers lacking sufficient glutathione to scavenge these reactive species may be damaged.
Nitrofurans, including nitrofural, undergo metabolic reduction at the nitro group to generate reactive species which can covalently bind to cellular macromolecules. Half Life: 5 hours

Wikipedia

Nitrofurazone

Drug Warnings

... /TREATMENT AS IN LATE-STAGE TRYPANOSOMIASIS/ IS UNSUITABLE FOR FEBRILE OR DEBILITATED PATIENTS. ... IT PRODUCES HEMOLYTIC ANEMIA IN PATIENTS WITH GLUCOSE-6-PHOSPHATE DEHYDROGENASE DEFICIENCY.
WHEN USED TOPICALLY IN EAR ... /NITROFURAZONE/ MAY PRODUCE CUTANEOUS SENSITIVITY REACTIONS. ... THIS TYPE OF REACTION ... FREQUENTLY MIMICS DISEASE BEING TREATED. ... /THIS DRUG REACTION/ CAN USUALLY BE RECOGNIZED BECAUSE THE INFLAMMATORY PROCESS BEGINS TO SPREAD TO LOBULE OF EAR & INFECTION DOES NOT RESPOND TO TREATMENT.
... STRAINS OF PSEUDOMONAS & PROTEUS ARE OFTEN RESISTANT.
IT HAS NOT YET BEEN SHOWN TO BE USEFUL IN TREATMENT OF MINOR BURNS, WOUNDS, OR CUTANEOUS ULCERS WHICH ARE INFECTED. IT IS PROBABLY NOT EFFECTIVE IN TREATMENT OF PYODERMA. ... APPROX 0.5-2% OF PATIENTS BECOME SENSITIZED TO DRUG, SOMETIMES WITHIN 5 DAYS OF INITIATION OF TREATMENT. ... FOR ALL NITROFURAZONE DOSAGE FORMS, AVOID EXPOSURE AT ALL TIMES TO DIRECT SUNLIGHT, EXCESSIVE HEAT & ALKALINE MATERIALS.
For more Drug Warnings (Complete) data for NITROFURAZONE (8 total), please visit the HSDB record page.

Biological Half Life

5 hours

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

REACTION OF ACETONE SEMICARBAZONE WITH 5-NITROFURFURALDOXIME
PREPARED FROM 2-FORMYL-5-NITROFURAN & SEMICARBAZIDE HYDROCHLORIDE

General Manufacturing Information

Other (requires additional information)
Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]-: ACTIVE
IT IS UNSTABLE IN GALVANIZED WATERERS ... ITS SAFETY AS FOOD ADDITIVE IS BEING QUESTIONED. ... FDA HAS PROPOSED THAT IT BE WITHDRAWN AS APPROVED FEED ADDITIVE SINCE IT HAS BEEN SUSPECT AS TUMORIGENIC AGENT UNDER SOME EXPTL CONDITIONS.
... /IT/ HAS BEEN USED IN USSR AS COMPONENT OF PROTECTIVE PASTE FOR HANDS OF WORKERS IN INDUSTRY.
IN JAPAN IT IS USED ... AS PRESERVATIVE IN FOODS: THUS ... /DURING/ 1950-1966 IT WAS APPROVED ... /AS PRESERVATIVE/ FOR FISH SAUSAGE, FISH HAM, MEAT SAUSAGE, MEAT HAM & KAMABOKO (FISH CAKE) AT CONCN OF 5 MG/KG. IT WAS ALSO PERMITTED TO BE INCL IN CRUSHED ICE AT LEVEL OF 20 MG/KG FOR PRESERVATION OF FRESH FISH.

Analytic Laboratory Methods

DETERMINATION OF NITROFURAZONE IN PHARMACEUTICAL PREPARATIONS BY REVERSE PHASE HPLC ON SPHERISORB S5-ODS WITH UV DETECTION.
POLAROGRAPHIC METHOD FOR EST ... IN FEED HAS BEEN PROPOSED; & METHOD FOR IDENTIFICATION USING TLC HAS BEEN DEVELOPED.
DETERMINATION IN NITROFURAZONE FEEDS BY SPECTROPHOTOMETRY AT 440 NM.
... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.
For more Analytic Laboratory Methods (Complete) data for NITROFURAZONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

AN HPLC METHOD FOR DETECTION OF NITROFURANTOIN & OTHER NITROFURAN DERIV IN BLOOD & URINE OF MAN IS DESCRIBED. DETECTION LIMIT WAS 0.02 UG/ML.
A HPLC METHOD FOR DETECTION OF THERAPEUTIC CONCN OF NITROFURANTOIN & SOME STRUCTURALLY RELATED DRUGS IN PLASMA & URINE IS DESCRIBED.
THE HPLC PROCEDURE DESCRIBED FOR DETECTION OF NITROFURANTOIN IN PLASMA, URINE & BIOLOGICAL FLUIDS.
... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.
For more Clinical Laboratory Methods (Complete) data for NITROFURAZONE (6 total), please visit the HSDB record page.

Stability Shelf Life

DARKENS ON PROLONGED EXPOSURE TO LIGHT
SENSITIVE TO HEAT
STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT
Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials.
1: Pogoda D, Janczak J, Videnova-Adrabinska V. New polymorphs of an old drug: conformational and synthon polymorphism of 5-nitrofurazone. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2016 Apr 1;72(Pt 2):263-73. doi: 10.1107/S2052520615024956. Epub 2016 Apr 1. PubMed PMID: 27048728.
2: Guo X, Wang Y, Wu F, Ni Y, Kokot S. The use of tungsten disulfide dots as highly selective, fluorescent probes for analysis of nitrofurazone. Talanta. 2015 Nov 1;144:1036-43. doi: 10.1016/j.talanta.2015.07.055. Epub 2015 Jul 19. PubMed PMID: 26452924.
3: Zhang S, Guo Y, Yan Z, Sun X, Zhang X. A selective biomarker for confirming nitrofurazone residues in crab and shrimp using ultra-performance liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2015 Dec;407(30):8971-7. doi: 10.1007/s00216-015-9058-7. Epub 2015 Oct 1. PubMed PMID: 26427505.
4: Yasojima EY, Ribeiro Júnior RF, Pessôa TC, Cavalcante LC, Ramos SR, Serruya YA, de Moraes MM. Effects of nitrofurazone on correction of abdominal wall defect treated with polypropylene mesh involved by fibrous tissue. Acta Cir Bras. 2015 Oct;30(10):686-90. doi: 10.1590/S0102-865020150100000006. Erratum in: Acta Cir Bras. 2015 Dec;30(12):858. PubMed PMID: 26560427.
5: Hong Y, Liu S, Lin X, Li J, Yi Z, Al-Rasheid KA. Recognizing the importance of exposure-dose-response dynamics for ecotoxicity assessment: nitrofurazone-induced antioxidase activity and mRNA expression in model protozoan Euplotes vannus. Environ Sci Pollut Res Int. 2015 Jun;22(12):9544-53. doi: 10.1007/s11356-015-4096-4. Epub 2015 Jan 29. PubMed PMID: 25628113.
6: Stadler RH, Verzegnassi L, Seefelder W, Racault L. Why semicarbazide (SEM) is not an appropriate marker for the usage of nitrofurazone on agricultural animals. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(11):1842-50. doi: 10.1080/19440049.2015.1086028. Epub 2015 Oct 6. PubMed PMID: 26359628.
7: Kottur J, Sharma A, Gore KR, Narayanan N, Samanta B, Pradeepkumar PI, Nair DT. Unique structural features in DNA polymerase IV enable efficient bypass of the N2 adduct induced by the nitrofurazone antibiotic. Structure. 2015 Jan 6;23(1):56-67. doi: 10.1016/j.str.2014.10.019. Epub 2014 Dec 11. PubMed PMID: 25497730.
8: Li J, Zhou L, Lin X, Yi Z, Al-Rasheid KA. Characterizing dose-responses of catalase to nitrofurazone exposure in model ciliated protozoan Euplotes vannus for ecotoxicity assessment: enzyme activity and mRNA expression. Ecotoxicol Environ Saf. 2014 Feb;100:294-302. doi: 10.1016/j.ecoenv.2013.08.021. Epub 2013 Sep 26. PubMed PMID: 24075098.
9: Vila MM, Coelho SL, Chaud MV, Tubino M, Oliveira JM Jr, Balcao VM. Development and characterization of a hydrogel containing nitrofurazone for antimicrobial topical applications. Curr Pharm Biotechnol. 2014;15(2):182-90. PubMed PMID: 25135342.
10: Prieto J. Whether nitrofurazone-impregnated catheters have a clinically important impact on the risk of UTI compared to standard catheters is uncertain, but they may be cost-effective for the NHS. Evid Based Nurs. 2014 Jan;17(1):28-9. doi: 10.1136/eb-2013-101283. Epub 2013 May 21. PubMed PMID: 23696230.
11: Kouchak M, Ameri A, Naseri B, Kargar Boldaji S. Chitosan and polyvinyl alcohol composite films containing nitrofurazone: preparation and evaluation. Iran J Basic Med Sci. 2014 Jan;17(1):14-20. PubMed PMID: 24592302; PubMed Central PMCID: PMC3938881.
12: Balcao VM, Santos MG, Martins PR, Chaud MV, Oliveira Junior JM, Tubino M, Vila MM. Development and characterization of a gel formulation integrating microencapsulated nitrofurazone. Curr Pharm Biotechnol. 2014;14(12):1036-47. PubMed PMID: 24433503.
13: Barati F, Javanbakht J, Adib-Hashemi F, Hosseini E, Safaeie R, Rajabian M, Razmjoo M, Sedaghat R, Aghamohammad Hassan M. Histopathological and clinical evaluation of Kombucha tea and Nitrofurazone on cutaneous full-thickness wounds healing in rats: an experimental study. Diagn Pathol. 2013 Jul 17;8:120. doi: 10.1186/1746-1596-8-120. PubMed PMID: 23866960; PubMed Central PMCID: PMC3846920.
14: Nogueira Filho MA, Padilha EC, Campos ML, Pontes Machado DV, Davanço MG, Pestana KC, Chin CM, Peccinini RG. Pharmacokinetics of hydroxymethylnitrofurazone and its parent drug nitrofurazone in rabbits. Drug Metab Lett. 2013 Mar;7(1):58-64. PubMed PMID: 23957951.
15: Erdos Z, Pearson K, Goedken M, Menzel K, Sistare FD, Glaab WE, Saldutti LP. Inhibin B response to testicular toxicants hexachlorophene, ethane dimethane sulfonate, di-(n-butyl)-phthalate, nitrofurazone, DL-ethionine, 17-alpha ethinylestradiol, 2,5-hexanedione, or carbendazim following short-term dosing in male rats. Birth Defects Res B Dev Reprod Toxicol. 2013 Feb;98(1):41-53. doi: 10.1002/bdrb.21035. Epub 2013 Jan 24. PubMed PMID: 23348767.
16: Ni Y, Wang P, Kokot S. Voltammetric investigation of DNA damage induced by nitrofurazone and short-lived nitro-radicals with the use of an electrochemical DNA biosensor. Biosens Bioelectron. 2012 Oct-Dec;38(1):245-51. doi: 10.1016/j.bios.2012.05.034. Epub 2012 Jun 6. PubMed PMID: 22717476.
17: Johnson JR, Johnston B, Kuskowski MA. In vitro comparison of nitrofurazone- and silver alloy-coated foley catheters for contact-dependent and diffusible inhibition of urinary tract infection-associated microorganisms. Antimicrob Agents Chemother. 2012 Sep;56(9):4969-72. doi: 10.1128/AAC.00733-12. Epub 2012 Jul 2. PubMed PMID: 22751541; PubMed Central PMCID: PMC3421844.
18: Deng F, Dong C, Liu Y. Characterization of the interaction between nitrofurazone and human serum albumin by spectroscopic and molecular modeling methods. Mol Biosyst. 2012 Apr;8(5):1446-51. doi: 10.1039/c2mb05467a. Epub 2012 Feb 15. PubMed PMID: 22337082.
19: Zhou L, Li J, Lin X, Al-Rasheid KA. Use of RAPD to detect DNA damage induced by nitrofurazone in marine ciliate, Euplotes vannus (Protozoa, Ciliophora). Aquat Toxicol. 2011 Jun;103(3-4):225-32. doi: 10.1016/j.aquatox.2011.03.002. Epub 2011 Mar 15. PubMed PMID: 21481819.
20: Becerro de Bengoa Vallejo R, Losa Iglesias ME, Cervera LA, Fernández DS, Prieto JP. Efficacy of intraoperative surgical irrigation with polihexanide and nitrofurazone in reducing bacterial load after nail removal surgery. J Am Acad Dermatol. 2011 Feb;64(2):328-35. doi: 10.1016/j.jaad.2010.01.011. Epub 2010 Nov 26. PubMed PMID: 21112671.

Explore Compound Types